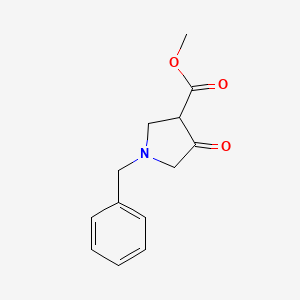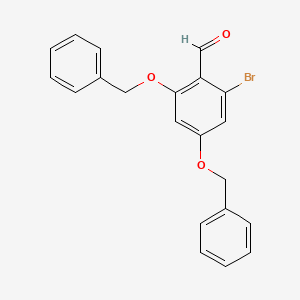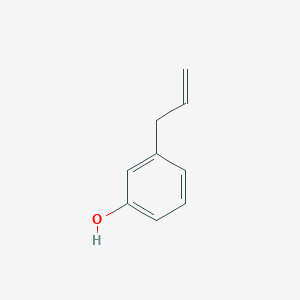
3-アリルフェノール
説明
3-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
3-アリルフェノールは、化学合成におけるビルディングブロックとして使用されます . これは、複雑な有機分子を含む、さまざまな他の化学物質を作成するために使用できる汎用性の高い化合物です。これは、合成化学の分野で価値のあるものになります。
クライゼン転位研究
アリルフェニルエーテルのクライゼン転位による6-(プロプ-2-エン-1-イル)シクロヘキサ-2,4-ジエン-1-オンへの転位は、3-アリルフェノールを使用して研究されてきました . この反応は、有機合成において強力な合成ツールであり、時にはコープ反応のオキシ変異体と見なされます . この反応の研究は、化学結合の形成と切断の理解に貢献しています。
抗菌活性
3-アリルフェノールとその誘導体は、抗菌活性を評価されています . これらの化合物は、表皮ブドウ球菌および緑膿菌などの特定の種類の細菌に対抗する可能性を示しています . これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。
バイオフィルム研究
抗菌特性に加えて、3-アリルフェノールは、バイオフィルムを調査する研究で使用されてきました . バイオフィルムは、さまざまな表面に形成されることができる微生物のコミュニティです。3-アリルフェノールなどの化合物がバイオフィルムとどのように相互作用するかを理解することで、バイオフィルムの形成を防いだり、除去するための戦略を開発するのに役立ちます。
医薬品研究
抗菌特性を考えると、3-アリルフェノールは、医薬品研究で使用される可能性があります . これは、特にその活性に対して効果が示されている細菌によって引き起こされる感染症の治療を目的とした、新しい薬剤または治療法の開発に使用できます。
作用機序
Target of Action
3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.
Mode of Action
It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.
Biochemical Pathways
The inhibition of DBH by 3-Allylphenol affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, 3-Allylphenol can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of 3-Allylphenol’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that 3-Allylphenol may have similar effects .
Action Environment
The action of 3-Allylphenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .
生化学分析
Biochemical Properties
3-Allylphenol plays a significant role in biochemical reactions, particularly in the biosynthesis of lignans and other phenolic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of 3-Allylphenol is polyphenol oxidase, which catalyzes the oxidation of phenolic compounds. Additionally, 3-Allylphenol can undergo coupling reactions mediated by dirigent proteins, leading to the formation of complex lignan structures .
Cellular Effects
3-Allylphenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Allylphenol has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of 3-Allylphenol involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, 3-Allylphenol has been found to inhibit the activity of certain oxidases, thereby preventing the oxidation of phenolic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Allylphenol can change over time. The stability and degradation of 3-Allylphenol are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Allylphenol can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 3-Allylphenol vary with different dosages in animal models. At low doses, 3-Allylphenol may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects. For instance, high doses of 3-Allylphenol have been associated with oxidative stress and cellular damage in animal models .
Metabolic Pathways
3-Allylphenol is involved in various metabolic pathways, including the biosynthesis of lignans and other phenolic compounds. It interacts with enzymes such as polyphenol oxidase and dirigent proteins, which catalyze the formation of complex lignan structures. These interactions can affect the metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of 3-Allylphenol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3-Allylphenol across cellular membranes and its accumulation in specific tissues. The localization of 3-Allylphenol can influence its biological activity and function .
Subcellular Localization
3-Allylphenol is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by its subcellular localization. For example, the presence of 3-Allylphenol in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct 3-Allylphenol to specific compartments within the cell .
特性
IUPAC Name |
3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTXZCQRAZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571132 | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446-24-8 | |
| Record name | m-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?
A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of 3-allylphenol derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the 3-allylphenol products.
Q2: What mechanisms are proposed for the photochemical formation of 3-allylphenol from allyl aryl ether precursors?
A2: The study by [] proposes two primary mechanisms for the formation of 3-allylphenol during the photolysis of allyl aryl ethers:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
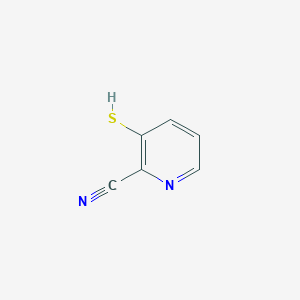
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
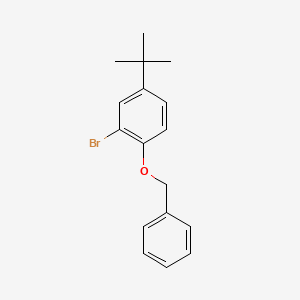


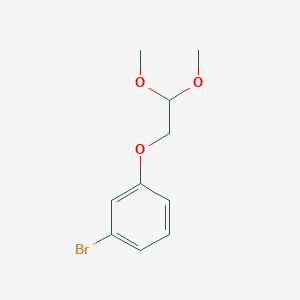
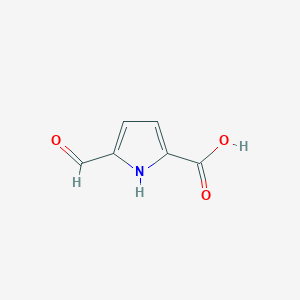
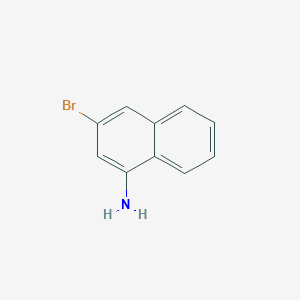
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)
